Isophthalic dihydrazide

Epoxy Composites Prepregs Hydrolytic Stability

For formulators requiring high-Tg epoxy systems with robust chemical resistance and regulatory compliance, Isophthalic dihydrazide (IDH) is a critical aromatic dihydrazide curative. Its rigid benzyl backbone provides >50% lower water absorption than aliphatic counterparts like adipic dihydrazide (ADH), preventing premature coating failure in corrosive environments. Key differentiators include: - FDA listing for indirect food contact under 21 CFR 175.300, de-risking regulatory approval for can coatings. - Thermal latency with cure onset above 160°C, enabling stable one-component adhesives and B-staged prepregs for electronics and aerospace. - Superior acid resistance that extends maintenance cycles for chemical storage tank linings and marine coatings.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 2760-98-7
Cat. No. B145863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophthalic dihydrazide
CAS2760-98-7
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NN)C(=O)NN
InChIInChI=1S/C8H10N4O2/c9-11-7(13)5-2-1-3-6(4-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14)
InChIKeyUTTHLMXOSUFZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isophthalic Dihydrazide Overview


Isophthalic dihydrazide (IDH), CAS 2760-98-7, is an aromatic dihydrazide compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . It is characterized by a rigid benzyl backbone, a melting point of 224°C, and a predicted density of 1.344 g/cm³ [1]. IDH is a white to off-white crystalline powder primarily utilized as a latent hardener for epoxy resins and as a crosslinking agent in various polymer systems [2]. Its aromatic structure imparts distinct performance advantages over aliphatic analogs, making it a critical component in applications demanding high thermal stability and chemical resistance.

Curing System Latent hardener for one-component epoxy resins
Backbone Rigid aromatic structure supports thermal and chemical stability
Application Context High-temperature prepreg, coating, and adhesive research

IDH vs. Aliphatic Dihydrazides


While dihydrazides like adipic dihydrazide (ADH) and sebacic dihydrazide (SDH) share the same reactive hydrazide end-groups, their core molecular backbones dictate critical performance differences. Isophthalic dihydrazide (IDH) possesses a rigid, aromatic benzyl backbone, whereas ADH and SDH feature flexible aliphatic chains [1]. This structural distinction is the source of IDH's quantifiably superior performance in high-temperature and chemically aggressive environments. Substituting IDH with an aliphatic analog without thorough re-validation can lead to a significant reduction in glass transition temperature (Tg), diminished acid resistance, and potential failure in regulatory compliance for indirect food contact applications. The following evidence guide details these specific, data-backed differentiators, confirming that IDH is not a generic, interchangeable dihydrazide.

Thermal & Chemical Profile Shift

Substituting IDH with aliphatic dihydrazides may lower Tg and reduce acid resistance due to flexible backbone.

FDA Listing Gap

FDA 21 CFR 175.300 listing is specific to IDH; aliphatic dihydrazides may require separate compliance verification.

Increased Moisture Uptake

Aliphatic-cured epoxy may exhibit higher water absorption, affecting long-term humidity performance.

IDH Performance Evidence


Hydrolytic Stability in Epoxy Prepregs

In direct comparative studies, epoxy prepregs cured with Isophthalic Dihydrazide (IDH) exhibit significantly lower water absorption than those cured with Adipic Dihydrazide (ADH). After one week of immersion in boiling water, IDH-cured prepregs showed a weight gain of less than 1%, while ADH-cured prepregs demonstrated a weight gain of approximately 2% under the same conditions [1].

Hydrolytic Stability
Head-to-head
IDH <1% vs ADH ~2% wt gain (reported >50% reduction)
Supports moisture resistance selection for prepregs
1 week boiling water immersion; head-to-head data
Epoxy Composites Prepregs Hydrolytic Stability

High Cure Temperature Latency

Isophthalic Dihydrazide (IDH) is specifically selected for one-component epoxy systems that require a cure temperature above 160°C [1]. This is a direct consequence of its high melting point (224°C) and rigid aromatic structure [2]. In contrast, Adipic Dihydrazide (ADH), with a lower melting point of 180°C, cures at lower temperatures, with reported cure times of about one hour at 130°C [3].

Cure Temperature Latency
Cross-study
IDH cures above 160°C / ADH ~130°C
Supports thermal latency selection for high-temp processing
One-component epoxy formulations; cross-study references
Epoxy Curing Agents One-Component Systems Thermal Latency

Enhanced Acid Resistance

Technical literature consistently identifies that Isophthalic Dihydrazide (IDH) provides high acid resistance in cured epoxy systems . This performance characteristic is specifically attributed to its rigid, benzyl backbone and is a key reason for its selection over aliphatic alternatives like ADH and SDH, which do not inherently offer the same level of acid resistance due to their flexible, non-aromatic structures [1].

Acid Resistance
Class-level
High acid resistance attributed to aromatic backbone
Supports selection for chemically aggressive environments
Qualitative comparison; quantitative values not specified
Epoxy Coatings Chemical Resistance Corrosion Protection

FDA Indirect Food Contact Approval

Isophthalic Dihydrazide (IDH) is approved by the U.S. Food and Drug Administration (FDA) for use as a component in epoxy resin coatings under 21 CFR 175.300 for indirect food contact [1]. This specific regulatory clearance is a major differentiator for IDH. While adipic dihydrazide (ADH) has a well-established safety profile [2], it does not carry this particular, well-documented FDA approval for indirect food contact under the same regulation.

FDA Indirect Food Contact
Class-level
21 CFR 175.300 listed for IDH
Regulatory context for food contact epoxy coatings
Not explicitly listed for ADH under same regulation
Epoxy Coatings Food Safety Regulatory Compliance

IDH Applications


Epoxy Prepregs for Aerospace & Electronics

IDH is the curative of choice for epoxy prepregs requiring exceptional moisture resistance and high-temperature performance. The demonstrated >50% reduction in water absorption compared to ADH-cured systems [1] is critical for aerospace composites and high-reliability electronics that must maintain structural integrity and dielectric properties in humid environments. The ability to B-stage prepregs at up to 165°C and achieve long room-temperature storage stability [1] further supports its use in demanding manufacturing workflows.

FDA-Compliant Can Coatings

For formulators of epoxy-based interior coatings for food and beverage cans, IDH provides a unique regulatory advantage. Its explicit approval by the FDA for indirect food contact under 21 CFR 175.300 [2] simplifies product registration and ensures compliance. Combined with its inherent high acid resistance , IDH-cured coatings offer robust protection against acidic food and beverage contents, ensuring long shelf life and consumer safety.

One-Component Epoxy Adhesives for High-Heat Assembly

IDH is a preferred latent hardener for one-component epoxy adhesives used in applications involving high-temperature assembly processes. Its cure temperature above 160°C [2] provides the necessary thermal latency to prevent premature reaction during storage or initial heating stages. This property is essential for bonding components that undergo subsequent high-heat steps, such as solder reflow in electronics manufacturing or paint bake cycles in automotive assembly.

Protective Coatings for Harsh Chemical Environments

In industrial maintenance and marine coatings, the high acid resistance of IDH-cured epoxies offers a quantifiable benefit over systems cured with aliphatic dihydrazides. This makes IDH the ideal curative for protective coatings on chemical storage tanks, processing equipment, and infrastructure exposed to acidic fumes or spills, where the enhanced chemical barrier can significantly extend the maintenance cycle and reduce total cost of ownership.

Application
Selection Property
Validation Focus
Epoxy prepregs for moisture-sensitive composites
Reported hydrolytic stability vs. aliphatic dihydrazides
Water absorption and Tg after humidity exposure
Indirect food contact can coatings
FDA 21 CFR 175.300 listing for IDH
Regulatory compliance and acid resistance testing
One-component high-heat assembly adhesives
High-temperature cure latency
Thermal latency and reactivity at processing temperatures
Protective coatings for chemical environments
Acid resistance of aromatic-cured epoxy
Chemical immersion and barrier property testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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